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molecular formula C9H5Br2NO6 B1369653 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 66411-18-5

6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No. B1369653
M. Wt: 382.95 g/mol
InChI Key: MVYGNUFUGOZHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809331B2

Procedure details

An autoclave container was charged water (4.0 mL), 6,7-dibromo-8-nitro-1,4-benzodio-xane-5-carboxylic acid (1.9 g, 0.5 mmol), saturated sodium carbonate (1.0 mL), and Pd/C (500 mg). The mixture was hydrogenated at 40 kg/cm2 at 50° C. for overnight. It was then filtered and the filtrate was treated with hydrochloric acid (3.0 mL). The suspension was filtered and the solid was washed with water to afford the title compound (253 mg, 26%). LCMS: ESI (3 minute run), m/z=196 [M+1]+; Retention time: 0.30 minute.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11](Br)=[C:10]([N+:13]([O-])=O)[C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[C:3]=1[C:16]([OH:18])=[O:17].C(=O)([O-])[O-].[Na+].[Na+]>[Pd].O>[NH2:13][C:10]1[C:5]2[O:6][CH2:7][CH2:8][O:9][C:4]=2[C:3]([C:16]([OH:18])=[O:17])=[CH:2][CH:11]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC1=C(C2=C(OCCO2)C(=C1Br)[N+](=O)[O-])C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with hydrochloric acid (3.0 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 259.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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